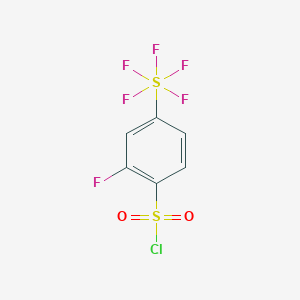

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

Beschreibung

BenchChem offers high-quality 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClF6O2S2/c7-16(14,15)6-2-1-4(3-5(6)8)17(9,10,11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENLAXFDLJQZSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClF6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the 1H and 19F NMR Spectroscopic Characteristics of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride

Abstract

The pentafluorosulfur (SF5) group is of increasing importance in the fields of medicinal chemistry, agrochemicals, and materials science due to its unique electronic properties and high stability.[1] Often referred to as a "super-trifluoromethyl group," its incorporation into aromatic systems can significantly influence a molecule's physicochemical and biological properties.[2][3] 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a key intermediate for the synthesis of novel compounds in these areas. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation. This technical guide provides a detailed analysis and prediction of the 1H and 19F Nuclear Magnetic Resonance (NMR) spectra of this compound, based on established principles of NMR spectroscopy and data from analogous structures.

Introduction

The strategic placement of fluorine-containing functional groups has become a cornerstone of modern molecular design. The SF5 group, in particular, offers a compelling combination of high electronegativity, metabolic stability, and lipophilicity, making it an attractive substituent for modulating the properties of bioactive molecules and advanced materials.[4] The synthesis and characterization of building blocks like 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride are therefore of significant interest to the scientific community.

This guide will delve into the predicted 1H and 19F NMR spectra of the title compound. In the absence of directly published experimental data for this specific molecule, we will employ a predictive approach grounded in the well-documented effects of its constituent functional groups on the NMR parameters of the benzene ring. This methodology not only provides a reliable estimation of the expected spectral features but also serves as a practical illustration of spectral interpretation for complex substituted aromatics.

Synthesis of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride

The synthesis of aryl-SF5 compounds has evolved significantly from early methods that required harsh reagents.[5] A common and effective modern strategy involves a two-step process starting from a suitable aryl thiol or disulfide.[2][6] This is followed by the introduction of the sulfonyl chloride moiety.

A plausible synthetic route to 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is outlined below. The process begins with the oxidative fluorination of 4-amino-2-fluorothiophenol to form the corresponding arylsulfur chlorotetrafluoride, which is then converted to the pentafluorosulfanyl compound. Subsequent Sandmeyer reaction followed by sulfochlorination would yield the final product.

Proposed Synthetic Protocol

-

Oxidative Chlorofluorination: 4-Amino-2-fluorothiophenol is reacted with a source of chlorine and a fluoride salt (e.g., KF) to form 4-amino-2-fluorobenzenesulfur chlorotetrafluoride.

-

Fluorination: The resulting arylsulfur chlorotetrafluoride is treated with a fluorinating agent, such as zinc fluoride (ZnF2) or silicon tetrafluoride (SiF4), to yield 4-amino-2-fluoro-1-(pentafluorosulfur)benzene.[5]

-

Diazotization and Sandmeyer Reaction: The amino group is converted to a diazonium salt using sodium nitrite and a mineral acid, followed by a copper-catalyzed reaction to introduce a chloro or other desired group. For the purpose of this synthesis, we will assume a subsequent step to introduce the sulfonyl chloride. A more direct route may involve diazotization followed by reaction with sulfur dioxide and copper(I) chloride.

-

Sulfochlorination: The resulting 2-fluoro-4-(pentafluorosulfur)benzene can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group at the position para to the fluorine, yielding the final product.[7]

Figure 1: Proposed synthetic workflow for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride.

Predicted 1H and 19F NMR Spectra

The structure of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride features a trisubstituted benzene ring. The three substituents (F, SF5, and SO2Cl) are all strongly electron-withdrawing, which will significantly influence the chemical shifts of the aromatic protons, moving them downfield from the standard benzene resonance at approximately 7.3 ppm.[8][9]

Figure 2: Structure of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride with proton labeling.

Predicted 1H NMR Spectrum

The molecule has three non-equivalent aromatic protons, labeled HA, HB, and HC in Figure 2.

-

HA: This proton is ortho to the fluorine atom and meta to the SF5 group. It is expected to be the most upfield of the three aromatic protons due to the influence of the adjacent fluorine.

-

HB: This proton is ortho to the SF5 group and meta to the SO2Cl group. It is expected to be significantly downfield due to the strong electron-withdrawing nature of the adjacent SF5 group.

-

HC: This proton is ortho to the SO2Cl group and meta to the fluorine atom. It is also expected to be shifted downfield, likely the most downfield of the three, due to the proximity of the strongly deshielding sulfonyl chloride group.

The splitting patterns will be complex due to both 1H-1H and 1H-19F couplings.

-

HA: Will appear as a doublet of doublets, split by HB (ortho coupling, J ≈ 8-9 Hz) and the fluorine atom (meta coupling, J ≈ 5-7 Hz).

-

HB: Will appear as a doublet of doublets, split by HA (ortho coupling, J ≈ 8-9 Hz) and HC (meta coupling, J ≈ 2-3 Hz).

-

HC: Will appear as a doublet of doublets, split by HB (meta coupling, J ≈ 2-3 Hz) and the fluorine atom (ortho coupling, J ≈ 8-10 Hz).

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| HA | 7.50 - 7.70 | dd | 3JHA-HB ≈ 8-9, 4JHA-F ≈ 5-7 |

| HB | 8.00 - 8.20 | dd | 3JHB-HA ≈ 8-9, 4JHB-HC ≈ 2-3 |

| HC | 8.20 - 8.40 | dd | 3JHC-F ≈ 8-10, 4JHC-HB ≈ 2-3 |

Table 1: Predicted 1H NMR Data for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride (in CDCl3)

Predicted 19F NMR Spectrum

The 19F NMR spectrum is expected to show two distinct sets of signals, one for the aromatic fluorine and one for the SF5 group.[10][11]

-

Aromatic Fluorine (Ar-F): The chemical shift for a fluorine atom on a benzene ring is influenced by the other substituents.[12] Given the presence of two strongly electron-withdrawing groups, the chemical shift is expected in the typical range for fluoroaromatic compounds. This signal will be split by the adjacent protons HA and HC. It will appear as a triplet of doublets or a complex multiplet.

-

Pentafluorosulfur Group (SF5): The SF5 group gives a characteristic A4B or A4X spin system in the 19F NMR spectrum. This arises from the four equivalent equatorial fluorine atoms (Feq) and the single axial fluorine atom (Fax).[4][13]

-

The four equatorial fluorines will appear as a doublet due to coupling with the axial fluorine.

-

The single axial fluorine will appear as a quintet (or a multiplet of five lines) due to coupling with the four equatorial fluorines. The chemical shifts for aryl-SF5 groups are typically found with the Feq resonance downfield of the Fax resonance.[13]

-

| Fluorine Nucleus | Predicted δ (ppm) vs. CFCl3 | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Ar-F | -100 to -120 | m | 3JF-HC ≈ 8-10, 4JF-HA ≈ 5-7 |

| SF 5 (axial, 1F) | +80 to +95 | quin | 2JFax-Feq ≈ 145-155 |

| SF 5 (equatorial, 4F) | +60 to +75 | d | 2JFeq-Fax ≈ 145-155 |

Table 2: Predicted 19F NMR Data for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride (in CDCl3)

Experimental Considerations

When acquiring NMR spectra for this compound, the following points should be considered:

-

Solvent: Deuterated chloroform (CDCl3) is a common choice for such compounds. However, the chemical shifts will be solvent-dependent.[14]

-

Referencing: For 19F NMR, trichlorofluoromethane (CFCl3) is the standard reference (δ = 0 ppm), although it is often used as an external standard due to its volatility and environmental concerns.[15]

-

Acquisition Parameters: Due to the wide chemical shift range of 19F NMR, a large spectral width should be used.[10] For quantitative analysis, a sufficient relaxation delay should be employed.[11]

Conclusion

References

-

Thieme Chemistry. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. Thieme Chemistry. 2021. Available from: [Link]

-

JoVE. NMR Spectroscopy of Benzene Derivatives. JoVE. 2025. Available from: [Link]

-

Lukin, O., et al. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron. 2010;66(33):6423-6428. Available from: [Link]

-

Cornella, J., et al. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Chemistry – A European Journal. 2021;27(4):1188-1204. Available from: [Link]

-

Baranac-Stojanović, M. Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. 2018;13(7):877-881. Available from: [Link]

-

Kirsch, P., et al. Ir-Catalyzed Preparation of SF5-Substituted Potassium Aryl Trifluoroborates via C–H Borylation and Their Application in the Suzuki–Miyaura Reaction. Organic Letters. 2013;15(20):5334-5337. Available from: [Link]

-

ResearchGate. Synthesis of different aryl‐SF5 and heteroaryl‐SF5 compounds. ResearchGate. Available from: [Link]

- Google Patents. US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides. Google Patents.

-

Hu, J., et al. Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development. 2022;26(2):380-386. Available from: [Link]

-

Schaefer, T., et al. Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes. Canadian Journal of Chemistry. 1968;46(14):2531-2537. Available from: [Link]

-

Wang, F., et al. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. 2019;9(24):13781-13785. Available from: [Link]

-

University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. Available from: [Link]

-

Feng, Z., et al. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Beilstein Journal of Organic Chemistry. 2021;17:643-668. Available from: [Link]

-

Baranac-Stojanović, M. Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2 )/Donating (NH2 ) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. 2018;13(7):877-881. Available from: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. 2017. Available from: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

Ohe, M., et al. Substituent Shielding Parameters of Fluorine-19 NMR on Polyfluoroaromatic Compounds Dissolved in Dimethyl Sulphoxide-d6. Polymer Journal. 1996;28(3):270-273. Available from: [Link]

-

Beier, P., et al. Preparation of SF5 Aromatics by Vicarious Nucleophilic Substitution Reactions of Nitro(pentafluorosulfanyl)benzenes. The Journal of Organic Chemistry. 2011;76(11):4469-4476. Available from: [Link]

-

Abraham, R.J., et al. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry. 2001;39(8):491-503. Available from: [Link]

-

Emsley, J.W., et al. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. 1966;88(24):5844-5847. Available from: [Link]

-

Royal Society of Chemistry. Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. Royal Society of Chemistry. 2015. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available from: [Link]

-

Royal Society of Chemistry. Supporting Information. Royal Society of Chemistry. Available from: [Link]

-

ResearchGate. Resonances of the [SF5]⁻ anion in the ¹⁹F NMR spectrum of the reaction... ResearchGate. Available from: [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. UCSB Chemistry and Biochemistry. Available from: [Link]

-

Gerig, J.T. Fluorine NMR. University of California, Santa Barbara. 2001. Available from: [Link]

-

Jacoby, C., et al. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Journal of Medicinal Chemistry. 2021;64(21):16082-16094. Available from: [Link]

-

University of Sheffield. 19Flourine NMR. University of Sheffield. Available from: [Link]

-

Metlin. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Metlin. 2026. Available from: [Link]

-

Jacoby, C., et al. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. ACS Publications. 2021. Available from: [Link]

-

ChemRxiv. Straightforward Pentafluorosulfanylation for Molecular Design. ChemRxiv. 2021. Available from: [Link]

-

Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. Available from: [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts. 2015. Available from: [Link]

Sources

- 1. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]

- 8. jove.com [jove.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. azom.com [azom.com]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cdnsciencepub.com [cdnsciencepub.com]

- 15. rsc.org [rsc.org]

A Comprehensive Technical Guide to the Safe Handling of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the safety considerations and handling protocols for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds and general best practices for handling highly reactive and potentially toxic chemicals. The causality behind each procedural recommendation is explained to ensure a thorough understanding of the risks and mitigation strategies.

Introduction and Chemical Context

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a complex organofluorine compound that presents unique challenges in a laboratory setting. Its structure combines the highly reactive sulfonyl chloride group with the electron-withdrawing pentafluorosulfur (SF5) and fluoro-substituents on the benzene ring. The SF5 group, often termed a "super-trifluoromethyl group," imparts high thermal and chemical stability, electronegativity, and lipophilicity to the molecule.[1] These properties make such compounds of interest in drug discovery and crop protection research.[1][2] However, the combination of a reactive sulfonyl chloride and a potentially highly toxic SF5 moiety necessitates stringent safety protocols.

Hazard Identification and Risk Assessment

Primary Hazards:

-

Corrosivity: Sulfonyl chlorides are corrosive and can cause severe burns to the skin and eyes, and damage to the respiratory tract if inhaled.[3][4][5]

-

Reactivity with Water: They react exothermically, and sometimes violently, with water, including moisture in the air, to produce corrosive hydrochloric acid and sulfuric acid.[3]

-

Toxicity of the Pentafluorosulfur (SF5) Moiety: The SF5 group is noted for its potential toxicity. For instance, sulfur pentafluoride is considered more toxic than phosgene.[6] While the toxicity of the aryl-bound SF5 group in this specific molecule is not fully characterized, it should be handled with a high degree of caution.

GHS Hazard Classification (Inferred):

Based on data for similar compounds like pentafluorobenzenesulfonyl chloride and other fluorinated benzenesulfonyl chlorides, the following GHS classifications are anticipated[5][7]:

-

Skin Corrosion/Irritation: Category 1B/1C (Causes severe skin burns and eye damage)

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)

-

Acute Toxicity (Oral, Inhalation, Dermal): Category 3 or 4 (Toxic or harmful if swallowed, in contact with skin, or if inhaled) - This is an estimation based on the high toxicity of related SF5 compounds and should be treated as a significant potential hazard.

Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The primary engineering control for handling 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a certified chemical fume hood.[3] All manipulations, including weighing, transferring, and quenching, must be performed within the fume hood to minimize inhalation exposure. The fume hood should have a tested and adequate face velocity.

Emergency equipment, including an eyewash station and a safety shower, must be readily accessible and tested regularly.[8][9]

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE strategy is crucial.[3]

| PPE Category | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles and a face shield.[3] | Protects against splashes of the corrosive liquid and potential violent reactions. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[3][4] | Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contaminated. |

| Body Protection | A chemical-resistant lab coat or apron.[3][4] For larger quantities, fire/flame resistant and impervious clothing should be considered.[4] | Protects skin and personal clothing from spills and splashes. |

| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[3] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[4] | Prevents inhalation of corrosive and potentially toxic vapors. |

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound and ensuring safety.

-

Moisture Sensitivity: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[4][8] The use of a desiccator or storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[8][10][11]

-

Incompatible Materials: Store away from strong bases, oxidizing agents, and water.[3][11]

Spill, Leak, and Emergency Response

Prompt and correct response to a spill is crucial to mitigate hazards.

Small Spills

-

Evacuate non-essential personnel from the immediate area.[3]

-

Ensure you are wearing the appropriate PPE as detailed in Section 3.2.

-

Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[3] Do not use water or combustible materials like paper towels directly on the spill. [3]

-

Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Ventilate the area and wash the spill site with a suitable solvent (e.g., isopropanol, followed by soap and water) once the material is removed.

Large Spills

-

Evacuate the area immediately and alert others.

-

Contact your institution's emergency response team.

-

If it is safe to do so, and you are trained, contain the spill to prevent it from spreading.

-

Do not attempt to clean up a large spill without the appropriate training and equipment.

First Aid Measures

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][12][13] Seek immediate medical attention.[14]

-

In case of eye contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][8] Seek immediate medical attention.[14]

-

If inhaled: Move the person to fresh air.[4][12] If breathing is difficult, give oxygen. Seek immediate medical attention.[4][10]

-

If swallowed: Do NOT induce vomiting.[4][8] Rinse the mouth with water. Seek immediate medical attention.[4][13]

Quenching and Disposal

Excess 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride must be carefully neutralized before disposal.

Experimental Protocol for Quenching:

-

In a chemical fume hood, prepare a stirred, cold solution of a weak base, such as sodium bicarbonate or sodium carbonate, in a flask of appropriate size.

-

Slowly and carefully add the reaction mixture containing the excess sulfonyl chloride to the basic solution. Be prepared for gas evolution (CO2) and a potential exotherm.

-

Continue stirring until the reaction is complete and all the sulfonyl chloride has been neutralized.

-

Dispose of the neutralized mixture in accordance with local and institutional regulations for chemical waste.[4]

Caption: Workflow for the safe handling, quenching, and disposal of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride.

Conclusion

While 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a valuable reagent in modern chemical synthesis, its handling demands the utmost respect for its inherent hazards. The combination of a highly reactive sulfonyl chloride and a potentially toxic pentafluorosulfur group necessitates a conservative and diligent approach to safety. By understanding the chemical principles behind its reactivity and potential toxicity, and by rigorously applying appropriate engineering controls, personal protective equipment, and handling procedures, researchers can mitigate the risks and work safely with this compound.

References

- Benchchem. Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.

- PubChem. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride.

- CDC | NIOSH. Sulfur pentafluoride - IDLH.

- Santa Cruz Biotechnology. Sulfuryl chloride.

- Sigma-Aldrich. Pentafluorobenzenesulfonyl chloride 99 832-53-1.

- ChemicalBook. PENTAFLUOROBENZENESULF....

- Sdfine. sulphuryl chloride.

- ChemicalBook. 2-Fluorobenzenesulfonyl chloride | 2905-21-7.

- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - PENTAFLUOROBENZENESULFENYL CHLORIDE.

- Online Library.

- ThermoFisher.

- PMC. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides.

- Tokyo Chemical Industry.

- Fisher Scientific.

- ScienceDirect. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules.

- ResearchGate. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement.

- Fisher Scientific.

- MilliporeSigma.

- ChemicalBook. PENTAFLUOROBENZENESULF....

- PubChem. 4-Fluorobenzenesulfonyl chloride.

- Fisher Scientific.

- TCI Chemicals.

- PubMed.

- Thermo Fisher Scientific.

- Fisher Scientific.

- ECHEMI.

- FUJIFILM Wako Chemicals.

Sources

- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 2,3,4,5,6-Pentafluorobenzenesulfonyl chloride | C6ClF5O2S | CID 70026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfur pentafluoride - IDLH | NIOSH | CDC [cdc.gov]

- 7. 4-Fluorobenzenesulfonyl chloride | C6H4ClFO2S | CID 9588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.co.uk [fishersci.co.uk]

The "Super-Trifluoromethyl" Paradigm: Electronic and Steric Governance of the Pentafluorosulfanyl (-SF₅) Group on Benzenesulfonyl Chlorides

Executive Summary

The pentafluorosulfanyl (-SF₅) group has emerged as a transformative bioisostere in medicinal chemistry, agrochemicals, and materials science. Often termed the "super-trifluoromethyl" group, it imparts exceptional lipophilicity, chemical stability, and powerful electron-withdrawing properties to aromatic scaffolds. When conjugated to benzenesulfonyl chlorides—a fundamental building block for sulfonamide-based therapeutics—the -SF₅ group exerts profound electronic and steric effects. This whitepaper dissects how these physicochemical parameters dictate the molecule's reactivity, stability, and downstream synthetic utility, providing a self-validating protocol for researchers handling these advanced electrophiles.

Electronic Effects: Hyper-Electrophilicity and Inductive Pull

The -SF₅ group is one of the most potent electron-withdrawing groups available to synthetic chemists. Its electronic influence is characterized by a high1[1], surpassing that of the trifluoromethyl group ( σp=0.54 ) and rivaling the nitro group ( σp=0.78 ).

This strong electron-withdrawing nature is primarily driven by a massive inductive effect ( σI=0.55 ), augmented by hyperconjugation and resonance contributions. When located at the para or meta position of a benzenesulfonyl chloride, the -SF₅ group severely depletes electron density from the aromatic ring. This electronic descreening propagates directly to the sulfonyl chloride moiety, increasing the partial positive charge ( δ+ ) on the sulfur atom.

Causality in Reactivity: The heightened electrophilicity of the sulfur atom lowers the activation energy for nucleophilic attack. Consequently, 4-(pentafluorosulfanyl)benzenesulfonyl chloride exhibits accelerated reaction rates with amines via an addition-elimination mechanism. However, this hyper-electrophilicity is a double-edged sword; it renders the sulfonyl chloride highly susceptible to competitive hydrolysis by trace ambient moisture, necessitating stringent anhydrous handling.

Steric Effects: Octahedral Bulk and Positional Dependence

Unlike the tetrahedral -CF₃ or planar -NO₂ groups, the -SF₅ group possesses a unique octahedral geometry. Its 2[2], making it significantly larger than a -CF₃ group (21.3 cm³/mol) and nearly isosteric with a bulky tert-butyl group (~50.0 cm³/mol).

Despite this immense steric bulk, its impact on the reactivity of the sulfonyl chloride depends entirely on regiochemistry:

-

Para/Meta Substitution: At the 3- or 4-position, the -SF₅ group is spatially distant from the sulfonyl chloride. Here, its steric bulk does not impede nucleophilic attack. Instead, its 3[3] dominates, enhancing the solubility of the electrophile in non-polar organic solvents and drastically improving the membrane permeability of the resulting sulfonamide products.

-

Ortho Substitution: If positioned at the 2-position, the octahedral bulk of the -SF₅ group creates massive steric hindrance around the sulfonyl chloride. This effectively shields the sulfur atom, drastically reducing the rate of nucleophilic substitution and overriding its electronic activation.

Logical flow of SF₅ electronic and steric effects on reactivity.

Quantitative Physicochemical Profiling

To contextualize the -SF₅ group, we must compare its physicochemical parameters against common bioisosteres. The coexistence of high electronegativity and extreme lipophilicity is a rare and highly prized phenomenon in drug design.

Table 1: Physicochemical Properties of the -SF₅ Group vs. Common Isosteres

| Substituent | Hammett Constant ( σp ) | Hammett Constant ( σm ) | Lipophilicity ( π ) | Steric Volume (cm³/mol) | Geometry |

| -SF₅ | 0.68 | 0.61 | 1.51 | 49.2 | Octahedral |

| -CF₃ | 0.54 | 0.43 | 1.09 | 21.3 | Tetrahedral |

| -tBu | -0.20 | -0.10 | 1.98 | ~50.0 | Tetrahedral |

| -NO₂ | 0.78 | 0.71 | -0.28 | 23.6 | Planar |

Experimental Methodology: Chemoselective Amination Workflow

To harness the reactivity of 4[4] while mitigating its vulnerability to hydrolysis, a highly controlled, self-validating synthetic protocol is required. The following methodology details the synthesis of 4-(pentafluorosulfanyl)benzenesulfonamides.

Step-by-step workflow for the synthesis of SF₅-benzenesulfonamides.

Step-by-Step Protocol & Causality:

-

Reagent Preparation (Anhydrous Conditions)

-

Action: Dissolve 4-(pentafluorosulfanyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

-

Causality: The -SF₅ group's inductive pull makes the sulfonyl chloride exceptionally prone to hydrolysis. Atmospheric moisture will rapidly convert it to the unreactive sulfonic acid. Anhydrous DCM ensures the electrophile remains intact.

-

-

Nucleophile Addition & Acid Scavenging

-

Action: Cool the reaction vessel to 0 °C. Add the desired primary or secondary amine (1.1 eq), followed by the dropwise addition of N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Causality: The 0 °C environment controls the highly exothermic addition-elimination reaction, preventing the formation of bis-sulfonylation byproducts. DIPEA is chosen over weaker or more nucleophilic bases (like pyridine or triethylamine) because its steric bulk prevents it from competing with the amine for the highly active sulfonyl electrophile, while efficiently scavenging the HCl byproduct.

-

-

Self-Validating Reaction Monitoring

-

Action: Allow the reaction to warm to room temperature over 2 hours. Monitor the reaction via LC-MS and ¹⁹F-NMR.

-

Validation System: The reaction is deemed complete when LC-MS shows the disappearance of the starting material and the emergence of the [M+H]⁺ peak of the sulfonamide. Crucially, ¹⁹F-NMR provides orthogonal validation: the intact -SF₅ group will present a distinct AB₄ spin system (a characteristic quintet and doublet in the 60–85 ppm region). Any deviation indicates degradation of the octahedral sulfur center.

-

-

Workup and Isolation

-

Action: Quench the reaction with 1M aqueous HCl. Separate the layers, extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

-

Causality: The acidic quench protonates excess amine and DIPEA, driving them into the aqueous phase. The extreme lipophilicity of the -SF₅ group ensures the product remains exclusively in the organic phase, allowing for a highly efficient liquid-liquid extraction.

-

References

- Source: Royal Society of Chemistry (RSC)

- The Synthesis and Characterization of Novel Pentafluorosulfanyl-Containing Heterocycles and Pentafluorosulfanyldifluoromethane Source: Clemson University URL

- Photocatalytic Diverse Synthesis of Transformable SF₅-Scaffolds Utilizing SF₆ Source: ChemRxiv URL

- Source: American Chemical Society (ACS)

Sources

- 1. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]

- 2. open.clemson.edu [open.clemson.edu]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Preparation of Sulfonate Esters from 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis of sulfonate esters using the highly activated reagent, 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride. The unique electronic properties conferred by the pentafluorosulfur (SF₅) and fluoro-substituents render this reagent exceptionally reactive, enabling efficient sulfonylation of a wide range of alcohols. This guide delves into the mechanistic underpinnings, provides detailed and validated experimental protocols, and offers expert insights into reaction optimization, safety, and troubleshooting.

Introduction: The Strategic Value of Activated Sulfonate Esters

In the landscape of modern organic synthesis and medicinal chemistry, the conversion of alcohols into sulfonate esters is a cornerstone transformation. Sulfonates are among the most effective leaving groups, making them invaluable precursors for nucleophilic substitution (Sₙ2) and elimination (E2) reactions.[1][2] The deliberate installation of a sulfonate ester transforms a poorly reactive hydroxyl group into a highly versatile functional handle for constructing complex molecular architectures.

The reagent at the core of this guide, 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride, represents a significant advancement in sulfonylation chemistry. Its structure is distinguished by two powerful electron-withdrawing groups on the aromatic ring:

-

The Pentafluorosulfur (SF₅) Group: The SF₅ group is one of the most potent electron-withdrawing and sterically demanding functional groups in organic chemistry. Its extreme electronegativity drastically increases the electrophilicity of the sulfonyl sulfur atom.

-

The Ortho-Fluoro Group: The fluorine atom at the 2-position further enhances the electrophilicity of the sulfonyl center through a strong inductive effect.

This synergistic electronic activation makes 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride a superior reagent for challenging substrates, including sterically hindered alcohols or less nucleophilic systems, often facilitating reactions under milder conditions and with faster kinetics than traditional reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl).

Mechanistic Rationale and Reaction Dynamics

The synthesis of a sulfonate ester from a sulfonyl chloride and an alcohol proceeds via a nucleophilic substitution reaction at the sulfur center.[3] The alcohol acts as the nucleophile, attacking the highly electrophilic sulfur atom of the sulfonyl chloride.

The Uncatalyzed and Base-Mediated Pathway

The fundamental transformation involves the alcohol's hydroxyl oxygen attacking the sulfur atom, with the subsequent departure of the chloride ion as the leaving group.[3] This process liberates one equivalent of hydrochloric acid (HCl), which must be neutralized to prevent unwanted side reactions, such as acid-catalyzed degradation of sensitive substrates or reversal of the reaction.

A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is ubiquitously employed to scavenge the generated HCl, driving the reaction to completion.[1]

Catalysis with 4-Dimethylaminopyridine (DMAP)

For sterically hindered or electronically deactivated alcohols, the reaction rate can be substantially increased by adding a catalytic amount (0.05 - 0.1 equiv.) of a hyper-nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).[4] DMAP functions by first reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is significantly more electrophilic than the sulfonyl chloride itself, rendering it highly susceptible to attack by the alcohol, even a hindered one.

Reaction Mechanism Overview

Sources

Derivatization of primary amines with 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

An Application Note and Detailed Protocol for the Derivatization of Primary Amines with 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride

Authored by: A Senior Application Scientist

Abstract

The precise and stable derivatization of primary amines is a critical step in drug discovery and development, facilitating purification, enhancing analytical detection, and enabling the synthesis of novel chemical entities. This document provides a comprehensive guide to the use of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride, a specialized reagent for the derivatization of primary amines. The pentafluorosulfur (SF₅) group is a unique functional group known for its exceptional chemical and thermal stability, high electronegativity, and significant lipophilicity. These properties make it a bioisostere for other groups, offering a novel tool for modifying the physicochemical properties of drug candidates. This guide details the underlying chemistry, provides a robust, step-by-step protocol for the derivatization reaction, and offers insights into the analysis and potential applications of the resulting N-substituted sulfonamides.

Introduction: The Strategic Advantage of the Pentafluorosulfur (SF₅) Moiety

Primary amines are ubiquitous functional groups in pharmaceuticals and bioactive molecules. Their derivatization is often necessary to improve chromatographic resolution, enhance detectability by UV or mass spectrometry, or to synthesize stable sulfonamide linkages. The choice of derivatizing agent is paramount and can significantly impact the properties of the final molecule.

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride stands out due to the unique characteristics of the SF₅ group. This moiety is an emerging functional group in medicinal chemistry, valued for its:

-

Extreme Stability: The sulfur-fluorine bonds in the SF₅ group are exceptionally strong, rendering it resistant to both metabolic degradation and harsh chemical conditions. This stability is crucial for developing robust drug candidates and reliable analytical standards.

-

High Lipophilicity: The SF₅ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and influence pharmacokinetic profiles.

-

Unique Electronic Properties: As a strong electron-withdrawing group, the SF₅ substituent can modulate the acidity of nearby protons and influence intermolecular interactions.

-

Bioisosteric Potential: The SF₅ group can serve as a bioisostere for other functionalities, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.

This application note provides researchers, scientists, and drug development professionals with the necessary protocols and scientific rationale to effectively utilize 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride for the derivatization of primary amines.

Reaction Mechanism and Scientific Rationale

The derivatization of a primary amine with 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride proceeds via a classical nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable sulfonamide bond.

The presence of a non-nucleophilic base is critical for this reaction. The base serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of HCl can otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Figure 1: General workflow of the derivatization reaction.

Experimental Protocol: Derivatization of a Primary Amine

This protocol provides a general method for the derivatization of a primary amine. The specific quantities and reaction times may need to be optimized for different substrates.

Materials and Reagents

-

Primary amine of interest

-

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, Acetonitrile)

-

Anhydrous pyridine or other non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Step-by-Step Derivatization Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere. The concentration will depend on the solubility of the amine, but a starting point of 0.1 M is recommended.

-

Addition of Base: To the stirred solution, add anhydrous pyridine (1.5 - 2.0 eq). The excess base ensures that all generated HCl is neutralized.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Addition of Sulfonyl Chloride: Dissolve 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride (1.1 - 1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 5-10 minutes. A slight excess of the sulfonyl chloride ensures complete consumption of the primary amine.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench the excess sulfonyl chloride by adding a small amount of water or a primary amine scavenger resin.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to remove any remaining acidic impurities, and finally with brine to remove residual water.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the organic phase in vacuo to yield the crude sulfonamide derivative.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2-fluoro-4-(pentafluorosulfur)phenylsulfonamide.

Figure 2: Step-by-step experimental workflow for amine derivatization.

Analysis and Characterization

The resulting sulfonamide derivatives can be characterized using standard analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| LC-MS | Purity assessment and mass confirmation | A single major peak in the chromatogram with the expected molecular ion mass for the derivatized product. |

| ¹H NMR | Structural elucidation | Appearance of characteristic signals for the aromatic protons of the benzenesulfonyl group and disappearance of the primary amine N-H protons. |

| ¹⁹F NMR | Confirmation of the SF₅ group | A characteristic set of signals corresponding to the axial and equatorial fluorine atoms of the SF₅ group. |

| FTIR | Functional group analysis | Appearance of strong S=O stretching bands characteristic of sulfonamides (typically around 1350 and 1160 cm⁻¹). |

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or no product formation | Inactive sulfonyl chloride (hydrolyzed) | Use fresh or properly stored reagent. |

| Insufficient base | Increase the equivalents of base used. | |

| Wet solvent or reagents | Ensure all glassware, solvents, and reagents are anhydrous. | |

| Multiple products observed | Reaction too concentrated or temperature too high | Dilute the reaction mixture and maintain low temperature during addition. |

| Di-sulfonylation of the amine | Use a less reactive base or add the sulfonyl chloride more slowly. | |

| Difficulty in purification | Product co-elutes with impurities | Optimize the solvent system for column chromatography; consider reverse-phase HPLC for highly polar compounds. |

Conclusion

offers a powerful strategy for synthesizing novel, highly stable sulfonamides. The unique properties of the SF₅ group provide a valuable tool for medicinal chemists and drug development professionals seeking to modulate the physicochemical and pharmacokinetic properties of their lead compounds. The protocol detailed herein provides a reliable and robust method for achieving this transformation, opening avenues for the exploration of new chemical space.

References

-

Welch, J. T., & Lim, D. S. (2007). The pentafluorosulfanyl group in medicinal chemistry. Future medicinal chemistry, 1(4), 423-432. [Link]

-

Mejorado, L. H., & Kishi, Y. (2010). The pentafluorosulfanyl group as a bioisostere in medicinal chemistry. Angewandte Chemie International Edition, 49(48), 9051-9054. [Link]

-

Kirsch, P. (2013). The SF₅-group: a new “super-substituent” for modern crop protection and material sciences. Angewandte Chemie International Edition, 52(11), 3000-3009. [Link]

Application Note: Divergent Cross-Coupling Strategies for 2-Fluoro-4-(pentafluorosulfanyl)benzenesulfonyl chloride

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride (CAS: 1706462-71-6)

Structural Rationale: The Power of the F/SF₅ Motif

In modern drug discovery, the pentafluorosulfanyl (–SF₅) group is highly prized as a "super-trifluoromethyl" bioisostere. Compared to the ubiquitous –CF₃ group, the –SF₅ moiety is significantly more lipophilic, exhibits stronger electron-withdrawing properties, and provides superior metabolic stability against oxidative degradation (1)[1].

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride serves as a highly versatile electrophilic lynchpin. The strategic placement of the ortho-fluorine atom serves two critical purposes:

-

Conformational Locking: It restricts the rotation of adjacent substituents in the final drug candidate, often improving target binding affinity.

-

Electronic Activation: It dramatically increases the electrophilicity of the sulfonyl chloride group, while also providing a potential handle for late-stage Nucleophilic Aromatic Substitution (S_NAr).

Mechanistic Divergence: Controlling SO₂ Extrusion

Sulfonyl chlorides are traditionally relegated to simple sulfonamide formation. However, under palladium catalysis, the C–S bond undergoes oxidative addition to form a transient Pd(II)-sulfonyl complex. As an Application Scientist, controlling the fate of this intermediate is paramount. The reaction pathway is dictated entirely by thermodynamic control and ligand selection:

-

Pathway A (Desulfinative C–C Coupling): At elevated temperatures (110 °C), the Pd(II)-sulfonyl complex undergoes rapid SO₂ extrusion prior to transmetalation. This yields a Pd(II)-aryl species that couples with boronic acids to form biaryls (2)[2].

-

Pathway B (Suzuki-Type Sulfonylation): By lowering the temperature (25 °C) and using mild base conditions, SO₂ extrusion is completely suppressed. Transmetalation occurs directly on the sulfonyl complex, yielding unsymmetrical diaryl sulfones (3)[3].

Quantitative Reaction Parameters

The following table summarizes the divergent conditions required to selectively access three distinct pharmacophores from the same starting material.

| Reaction Pathway | Catalyst / Promoter | Base | Solvent System | Temp (°C) | SO₂ Fate | Target Scaffold |

| Desulfinative Coupling | Pd(OAc)₂ / XPhos | K₂CO₃ | 1,4-Dioxane | 110 | Extruded | Biaryl (C–C bond) |

| Suzuki Sulfonylation | PdCl₂ (Ligand-free) | K₂CO₃ | Acetone/H₂O (3:1) | 25 | Retained | Diaryl Sulfone (C–S bond) |

| N-Sulfonylation | DMAP (10 mol%) | DIPEA | Dichloromethane | 0 to 25 | Retained | Sulfonamide (C–N bond) |

Experimental Protocols

Protocol A: Desulfinative Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Synthesis of 3-fluoro-4-aryl-SF₅-benzene derivatives.

-

Setup: In an oven-dried Schlenk flask, combine 2-Fluoro-4-(SF₅)PhSO₂Cl (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and finely ground anhydrous K₂CO₃ (3.0 equiv).

-

Degassing (Critical): Evacuate and backfill the flask with Argon three times. Add anhydrous, degassed 1,4-dioxane (0.1 M relative to sulfonyl chloride).

-

Reaction: Heat the mixture to 110 °C for 12–16 hours under vigorous stirring.

-

Causality & Validation: The bulky, electron-rich XPhos ligand accelerates the initial oxidative addition. The high temperature (110 °C) is a thermodynamic mandate to drive the extrusion of SO₂ gas before transmetalation.

-

Self-Validation Check: Monitor the reaction via LC-MS. Successful SO₂ extrusion means the product mass will be [MAryl+220] rather than [MAryl+284] . If the solution turns completely black early in the reaction, Pd(0) has precipitated due to oxygen ingress; abort and ensure rigorous degassing next time.

-

Protocol B: Palladium-Catalyzed Diaryl Sulfone Synthesis

Objective: Synthesis of unsymmetrical SF₅-bearing diaryl sulfones.

-

Setup: To a round-bottom flask, add 2-Fluoro-4-(SF₅)PhSO₂Cl (1.0 equiv), arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Add a solvent mixture of Acetone/Water (3:1, 0.2 M). Cool the mixture to 0 °C.

-

Catalysis: Add PdCl₂ (5 mol%). Remove the ice bath and allow the reaction to stir at 25 °C for 4–8 hours.

-

Causality & Validation: The biphasic acetone/water system is essential to dissolve both the inorganic base and the organic substrates, facilitating transmetalation without the need for complex phosphine ligands. Keeping the temperature at 25 °C stabilizes the Pd(II)-sulfonyl intermediate, completely preventing desulfination.

-

Self-Validation Check: TLC monitoring (Hexanes/EtOAc 4:1) will show a highly polar, UV-active spot for the sulfone, distinctly different from the non-polar biaryl that would form if the temperature was too high. IR spectroscopy of the crude product will show strong symmetric and asymmetric S=O stretching bands at ~1150 and ~1300 cm⁻¹.

-

Protocol C: Sulfonamide Library Generation

Objective: Synthesis of SF₅-bearing sulfonamides via nucleophilic substitution.

-

Setup: Dissolve 2-Fluoro-4-(SF₅)PhSO₂Cl (1.0 equiv) in anhydrous DCM (0.2 M) and cool to 0 °C.

-

Reagent Addition: Add the target primary or secondary amine (1.2 equiv), followed by DIPEA (2.0 equiv) and DMAP (10 mol%).

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Causality & Validation: The ortho-fluorine adds significant steric hindrance around the sulfonyl group. DMAP acts as a nucleophilic catalyst, forming a transient, highly reactive sulfonylpyridinium intermediate that easily overcomes this steric barrier.

-

Self-Validation Check: The addition of DMAP should cause an immediate, slight exotherm and a transient yellowing of the solution, indicating the formation of the active intermediate. Aqueous acidic workup (1M HCl) will cleanly remove the DMAP, DIPEA, and any unreacted aliphatic amines, leaving the highly lipophilic SF₅-sulfonamide in the organic layer.

-

Workflow Visualization

Divergent cross-coupling and nucleophilic substitution pathways of 2-F-4-(SF5)PhSO2Cl.

References

- Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods | Chemical Reviews - ACS Publications.

- Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids | Organic Letters - ACS Publications.

- Unsymmetrical Diaryl Sulfones through Palladium-Catalyzed Coupling of Aryl Boronic Acids and Arylsulfonyl Chlorides | Organic Letters - ACS Publications.

Sources

Preventing hydrolysis of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride during aqueous workup

Preventing Hydrolysis of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride During Aqueous Workup

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical failure points researchers encounter when handling highly electrophilic sulfonyl chlorides.

The Causality of Instability (Expertise & Experience)

Handling 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride requires a deep understanding of its electronic environment. The pentafluorosulfanyl ( −SF5 ) group is an exceptionally powerful electron-withdrawing group, often termed a "super trifluoromethyl" group, possessing a Hammett constant ( σp ) of +0.68 and an electronegativity of ~3.65[1].

When the −SF5 group is combined with the inductive electron-withdrawing effect of the ortho-fluoro group, the sulfur atom of the sulfonyl chloride becomes intensely positively polarized. This extreme electrophilicity dramatically lowers the activation energy for nucleophilic attack by water. Consequently, the compound is exceptionally prone to rapid hydrolysis into the corresponding water-soluble sulfonic acid ( Ar−SO3H ) and HCl , even under mildly basic or neutral conditions[2].

Troubleshooting FAQs

Q1: My reaction shows complete conversion by LC-MS, but I get <10% yield of the sulfonyl chloride after a standard aqueous workup. What happened? A1: You are experiencing quantitative hydrolysis. Because the −SF5 and −F groups heavily activate the −SO2Cl moiety, water acts as a strong nucleophile. During a standard aqueous workup at room temperature, the sulfonyl chloride rapidly converts to 2-fluoro-4-(pentafluorosulfur)benzenesulfonic acid. This sulfonic acid is highly water-soluble and remains in the aqueous phase, leading to near-total mass loss in the organic extract[3].

Q2: Can I use saturated sodium bicarbonate ( NaHCO3 ) to neutralize the HCl byproduct during workup? A2: Absolutely not. While dilute aqueous base is sometimes used to wash standard, unactivated sulfonyl chlorides[3], hydroxide and bicarbonate ions are far more nucleophilic than neutral water. Introducing a base to this specific highly-activated sulfonyl chloride will cause instantaneous, exothermic hydrolysis[4]. If acid neutralization is required, use non-nucleophilic organic bases (e.g., 2,6-lutidine) during the reaction, or utilize anhydrous scavenger resins prior to isolation.

Q3: What is the absolute best way to isolate this compound or use it in the next step? A3: The most robust approach is to bypass the aqueous workup entirely. We recommend an Anhydrous Protocol where the crude reaction mixture is filtered through a pad of Celite to remove precipitated salts, followed by direct evaporation of the solvent[2]. If an aqueous workup is strictly mandatory for your workflow, you must use an Ultra-Cold Quench Protocol (< 0 °C) with non-nucleophilic solvents.

Quantitative Workup Comparison

To guide your experimental design, the following table summarizes the expected outcomes based on the chosen workup methodology.

| Workup Methodology | Temperature Control | pH Environment | Expected Product Yield | Hydrolysis Rate |

| Anhydrous Filtration | 20 °C to 25 °C | Neutral (Anhydrous) | > 90% | < 2% |

| Ultra-Cold Brine Quench | < 0 °C | Slightly Acidic | 75% - 85% | 10% - 15% |

| Standard Water Wash | 20 °C | Neutral | < 30% | > 70% |

| Basic Aqueous Wash | 0 °C to 20 °C | Basic (pH 8-9) | 0% | 100% |

Experimental Protocols (Self-Validating Systems)

Protocol A: The Anhydrous Approach (Highly Recommended)

This protocol relies on physical separation rather than liquid-liquid extraction, completely eliminating the hydrolysis vector.

-

Dilution: Upon reaction completion, dilute the crude mixture with 2 volumes of anhydrous Dichloromethane (DCM) or Toluene.

-

Scavenging: If HCl or acidic byproducts must be removed, add 1.5 equivalents of a dry, weakly basic scavenger resin (e.g., Amberlyst A21) and stir gently for 15 minutes.

-

Filtration: Filter the suspension through a tightly packed pad of oven-dried Celite under a positive pressure of dry nitrogen.

-

Self-Validation Check: Spot a drop of the filtrate onto a wet piece of universal pH paper. It should remain neutral (pH ~6-7). If it turns red, acidic byproducts remain; add more scavenger resin and refilter.

-

Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) with the water bath set strictly below 25 °C to prevent thermal degradation.

Protocol B: Ultra-Cold Aqueous Quench (If Aqueous is Mandatory)

Use this protocol only if removing water-soluble inorganic catalysts/salts is unavoidable. Speed and temperature control are critical[2].

-

Preparation: Pre-cool the crude reaction mixture to -10 °C. Separately, prepare a quench bath consisting of saturated aqueous NaCl (brine) and crushed ice. Ensure the brine/ice slurry is at or below -5 °C.

-

Quenching: Pour the reaction mixture into the rapidly stirring ice/brine slurry. Do not add the aqueous solution to the reaction flask, as this creates localized heating.

-

Extraction: Immediately add pre-chilled (-20 °C) Methyl tert-butyl ether (MTBE) or DCM.

-

Phase Separation: Transfer to a separatory funnel and separate the phases within 3 minutes . Prolonged contact time guarantees product loss.

-

Self-Validation Check: The aqueous layer should remain relatively clear. If the aqueous layer becomes milky white, it indicates the formation of the highly soluble sulfonic acid (hydrolysis has occurred).

-

Drying: Instantly pour the organic layer into an Erlenmeyer flask containing a large excess of anhydrous MgSO4 . Swirl for 2 minutes, filter, and concentrate at < 25 °C.

Visualizations & Workflows

Decision tree for working up highly electrophilic sulfonyl chlorides to prevent hydrolysis.

Competing pathways: Desired amination vs. rapid aqueous hydrolysis of the sulfonyl chloride.

References

-

Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Available at: [Link]

-

Why will sulfonic acid chlorides not react with water? - Quora. Available at: [Link]

-

Synthetic Access to Persulfuranyl Scaffolds via Direct and Indirect Methods - ACS Publications (Chemical Reviews). Available at:[Link]

Sources

Technical Support Center: Advanced Coupling Strategies for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride

Welcome to the technical support center for 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique synthetic challenges posed by this sterically demanding and electronically complex reagent. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and advanced methodologies, grounded in mechanistic understanding and field-proven experience.

Introduction: Understanding the Challenge

2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride is a valuable building block, prized for the unique properties conferred by the pentafluorosulfur (SF₅) group. The SF₅ moiety is a "super-trifluoromethyl" group, offering high electronegativity, exceptional chemical and thermal stability, and increased lipophilicity, making it highly attractive in drug design.[1] However, its utility is often hampered by significant synthetic hurdles.

The primary obstacle is severe steric hindrance. The bulky SF₅ group, combined with the ortho-fluoro substituent, creates a highly congested environment around the electrophilic sulfur center of the sulfonyl chloride. This steric shield physically obstructs the approach of nucleophiles, leading to sluggish or failed reactions under standard conditions. This guide provides solutions to overcome this significant activation barrier.

Caption: Steric shielding of the sulfonyl chloride reaction center.

Troubleshooting Guide & FAQs

This section is structured to address the most common issues encountered during coupling reactions in a direct question-and-answer format.

Question 1: My sulfonamide formation with a primary/secondary amine has stalled or shows no conversion. What are the primary causes and how can I fix it?

Answer: This is the most frequent issue and typically stems from a combination of steric and electronic factors.

Potential Cause 1: Insufficient Thermal Energy The steric hindrance creates a high activation energy barrier that cannot be overcome at room temperature. The nucleophile simply lacks the energy to approach the electrophilic sulfur.

-

Recommended Solution: Increase the reaction temperature significantly. Switch from common low-boiling solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) to high-boiling point alternatives such as Toluene , Dioxane , or N,N-Dimethylformamide (DMF) . Refluxing conditions are often necessary.

Potential Cause 2: Inappropriate Base Selection In sulfonamide synthesis, a base is required to neutralize the HCl byproduct.[2] A bulky base like triethylamine (TEA) can exacerbate the steric problem, while a weaker base may not be sufficient.

-

Recommended Solution: Employ a non-nucleophilic, sterically compact, and strong base. 1,8-Diazabicycloundec-7-ene (DBU) or potassium carbonate (K₂CO₃) are excellent choices. For highly sensitive substrates where a strong organic base might cause side reactions, an inorganic base can be advantageous.

Potential Cause 3: Hydrolysis of the Sulfonyl Chloride Sulfonyl chlorides are highly susceptible to hydrolysis by trace amounts of water, forming the unreactive sulfonic acid.[2][3] This is often observed as a polar byproduct on a TLC plate that doesn't move from the baseline.

-

Recommended Solution:

-

Rigorous Drying: Ensure all glassware is oven- or flame-dried immediately before use.

-

Anhydrous Reagents: Use freshly distilled, anhydrous solvents and ensure the amine and base are free of water.

-

Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like Nitrogen (N₂) or Argon (Ar) to exclude atmospheric moisture.

-

Question 2: The reaction is extremely slow, taking several days to reach even moderate conversion. How can I accelerate it without causing decomposition?

Answer: When thermal forcing is insufficient or leads to degradation, catalytic activation is the most effective strategy.

-

Recommended Solution: Transition Metal Catalysis Modern cross-coupling chemistry offers powerful tools for forming S-N and S-C bonds under milder conditions than traditional methods.

-

Copper/Iron Catalysis: Bimetallic systems, such as those involving copper and iron, have proven highly effective for coupling sterically hindered sulfonamides and have shown broad substrate scope.[4][5] These methods can often proceed under solvent-minimized conditions.

-

Palladium Catalysis: For N-arylation or Suzuki-type couplings, palladium catalysis is the gold standard. The key is using specialized ligands that can overcome steric barriers. Catalytic systems employing bulky, electron-rich biaryl phosphine ligands (e.g., t-BuXPhos , JohnPhos ) with a palladium source like Pd₂(dba)₃ are designed to facilitate the difficult reductive elimination step for hindered substrates.[6][7]

-

Question 3: I am attempting a Suzuki-Miyaura coupling to form a diaryl sulfone, but I only see starting materials or homocoupling of my boronic acid. What's wrong?

Answer: This points to a failure in the catalytic cycle, likely at the oxidative addition or reductive elimination step, due to the steric bulk.

-

Recommended Solution: Catalyst and Ligand Optimization Standard Suzuki catalysts like Pd(PPh₃)₄ are often ineffective for this transformation.[8]

-

Choose an Advanced Catalyst System: Use a combination of a palladium(0) source like Pd₂(dba)₃ and a sterically demanding, electron-rich phosphine or carbene ligand. Ligands developed by Buchwald are particularly effective.[8]

-

Select the Right Base and Solvent: A base like K₂CO₃ or Cs₂CO₃ is typically required. The solvent choice is also critical; polar aprotic solvents like DME , Dioxane , or DMF often give the best results.[8]

-

Monitor for Side Reactions: Homocoupling of the boronic acid is a common side reaction. Using the correct stoichiometry and a highly active catalyst can favor the desired cross-coupling pathway.[8]

-

Caption: Troubleshooting decision tree for failed coupling reactions.

Recommended Protocols

Protocol 1: Catalytic Sulfonamide Synthesis with a Hindered Amine

This protocol details a robust method for coupling with sterically demanding primary or secondary amines using a palladium-catalyzed approach, adapted from methodologies developed for challenging aryl nonaflates.[7]

| Parameter | Recommended Condition | Rationale |

| Palladium Source | Pd₂(dba)₃ (1.5-3 mol%) | A reliable Pd(0) precursor for generating the active catalyst. |

| Ligand | t-BuXPhos (3-6 mol%) | A bulky, electron-rich biaryl phosphine ligand that accelerates the rate-limiting reductive elimination step for hindered substrates.[7] |

| Base | K₃PO₄ (2.0 equivalents) | A strong, non-nucleophilic inorganic base that is highly effective in this catalytic system. |

| Solvent | tert-Amyl alcohol or Dioxane | High-boiling point solvents that can maintain the catalyst's stability and solubility at elevated temperatures. |

| Temperature | 100-120 °C | Provides the necessary thermal energy to overcome the activation barrier. |

| Atmosphere | Nitrogen or Argon | Essential to prevent both hydrolysis of the sulfonyl chloride and oxidation (deactivation) of the palladium catalyst. |

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk flask, add the hindered amine (1.0 eq.), K₃PO₄ (2.0 eq.), Pd₂(dba)₃ (0.03 eq.), and t-BuXPhos (0.06 eq.).

-

Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Solvent Addition: Add anhydrous tert-amyl alcohol via syringe. Stir the mixture for 10 minutes at room temperature.

-

Substrate Addition: Dissolve 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl chloride (1.1 eq.) in a minimal amount of anhydrous tert-amyl alcohol and add it dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the limiting reagent (amine).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

References

-

Roy, K., Saha, A., Mondal, S., & Adak, L. (2025). Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. Organic Letters. Available at: [Link]

-

Bandyopadhyay, A., Varghese, J. P., & Sankararaman, S. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Couplings of Sulfonyl Chlorides and Boronic Acids. Organic Letters. Available at: [Link]

-

Roy, K., Saha, A., Mondal, S., & Adak, L. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs. PubMed. Available at: [Link]

-

Krchnak, V., & Flegelova, Z. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. PubMed. Available at: [Link]

-

Osuch-Kwiatkowska, A., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. MDPI. Available at: [Link]

-

Li, Y., & Ni, C. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Chemical Society Reviews. Available at: [Link]

-

KAUST Repository. (n.d.). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. Available at: [Link]

-

Sun, X., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Synfacts. Available at: [Link]

-

PubMed. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. Available at: [Link]

-

PubMed. (2025). Palladium-Catalyzed Site-Selective C-H Sulfonylation via Aryl Thianthrenium Salts to Access Diarylsulfones. Available at: [Link]

-

Shekhar, S., et al. (2011). A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates. PubMed. Available at: [Link]

-

Albericio, F., & El-Faham, A. (2015). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. ACS Publications. Available at: [Link]

-

Ghorbani-Vaghei, R., & Veisi, H. (2020). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. PMC. Available at: [Link]

-

ResearchGate. (n.d.). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. Available at: [Link]

-

ResearchGate. (n.d.). Copper-Catalyzed Heck-Type Couplings of Sulfonyl Chlorides with Olefins: Efficient and Rapid Access to Vinyl Sulfones. Available at: [Link]

-

ResearchGate. (n.d.). Coupling reaction of benzenesulphonyl chloride with different substituted aromatic amines. Available at: [Link]

-

RSC Publishing. (n.d.). Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption. Available at: [Link]

-

Liu, Y., et al. (2020). Palladium-Catalyzed Regio- and Enantioselective Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids: Scope, Mechanism, and Origin of Selectivity. Journal of the American Chemical Society. Available at: [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]

-

Reddy, P. V. N., & Rao, K. R. (2006). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Available at: [Link]

-

ResearchGate. (n.d.). The nitro group and the sulfonyl fluoride group in compound 1 need to.... Available at: [Link]

-

Gregory, J., et al. (2020). Investigation on the isotopic exchange radiofluorination of the pentafluorosulfanyl group. PMC. Available at: [Link]

-

Grygorenko, O. O., et al. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

-

Chen, K., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. MDPI. Available at: [Link]

-

Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. Available at: [Link]

-

Zhang, Y., et al. (2019). A Strategy for the Synthesis of Sulfonamides on DNA. Organic Letters. Available at: [Link]

-

Rowan. (n.d.). The Pentafluorosulfanyl Group (SF5). Available at: [Link]

-

YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides. Available at: [Link]

-

Mukherjee, P., et al. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. BALL LAB. Available at: [Link]

-

ChemRxiv. (n.d.). Studies on the Synthesis of Perfluoroaryl Sulfides and their Application in Desulfurative Nickel-Catalyzed Reductive Cross. Available at: [Link]

-

von Hahmann, C. N., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. Available at: [Link]

-

ResearchGate. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Available at: [Link]

-

Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

-

Scholarship @ Claremont. (2018). Sulfonamide synthesis via calcium triflimide activation of sulfonyl fluorides. Available at: [Link]

-

PubMed. (2026). Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds. Available at: [Link]

- Google Patents. (n.d.). US4886629A - Process for the preparation of fluorinated benzene sulfonyl fluorides.

-

ChemRxiv. (n.d.). Enabling Stereoselective Fluoroalkyl-Sulfonylalkylation of Alkenes and Alkynes Via Photoredox Catalysis. Available at: [Link]

-

RWTH Publications. (n.d.). Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. Available at: [Link]

Sources

- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides: Synthesis of Sulfonamide Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides [organic-chemistry.org]

- 7. A general method for palladium-catalyzed reactions of primary sulfonamides with aryl nonaflates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Technical Support Center: Purification of 2-Fluoro-4-(pentafluorosulfur)benzenesulfonyl Chloride Derivatives